2-Chlorobutylsulfurpentafluoride
Overview
Description
2-Chlorobutylsulfurpentafluoride is a chemical compound with the molecular formula C4H8ClF5S It is known for its unique structure, which includes a sulfur atom bonded to a pentafluoride group and a chlorobutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobutylsulfurpentafluoride typically involves the reaction of sulfur pentafluoride with a chlorobutyl precursor. One common method is the nucleophilic substitution reaction where sulfur pentafluoride reacts with 2-chlorobutane under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes the careful handling of sulfur pentafluoride, which is a highly reactive and toxic reagent. Safety measures are paramount in industrial settings to prevent exposure and ensure safe handling.
Chemical Reactions Analysis
Types of Reactions
2-Chlorobutylsulfurpentafluoride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form various sulfur-containing products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and sulfides.
Scientific Research Applications
2-Chlorobutylsulfurpentafluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing sulfur pentafluoride groups into molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential use in developing new pharmaceuticals with unique mechanisms of action.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chlorobutylsulfurpentafluoride involves its ability to interact with various molecular targets. The sulfur pentafluoride group is highly electronegative, allowing it to form strong interactions with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or the modification of proteins, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobutylsulfurtrifluoride: Similar structure but with three fluorine atoms instead of five.
2-Chlorobutylsulfurhexafluoride: Contains six fluorine atoms, making it more electronegative.
2-Chlorobutylsulfurpentachloride: Chlorine atoms replace fluorine atoms, altering its reactivity.
Uniqueness
2-Chlorobutylsulfurpentafluoride is unique due to its specific combination of a chlorobutyl chain and a sulfur pentafluoride group. This structure imparts distinct chemical properties, such as high reactivity and the ability to form strong interactions with nucleophiles, making it valuable in various applications.
Properties
IUPAC Name |
2-chlorobutyl(pentafluoro)-λ6-sulfane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClF5S/c1-2-4(5)3-11(6,7,8,9)10/h4H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCHZBAQRLZXTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CS(F)(F)(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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